molecular formula C21H21BrN2O2S B2754538 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 895805-23-9

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2754538
CAS No.: 895805-23-9
M. Wt: 445.38
InChI Key: PMVXUQROOOHFKZ-UHFFFAOYSA-N
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Description

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The 4-bromobenzyl group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Morpholinoethanone Attachment: The final step involves the reaction of the thioether-indole intermediate with morpholinoethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its indole core is a common motif in many bioactive molecules, suggesting potential pharmacological properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the indole and morpholine moieties suggests possible applications in the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the materials science field, this compound could be used in the synthesis of novel materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone: Similar structure with a chlorine atom instead of bromine.

    2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone: Similar structure with a methyl group instead of bromine.

    2-(3-((4-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can influence its reactivity and biological activity compared to its analogs. Bromine’s larger size and different electronic properties can lead to unique interactions with biological targets and distinct chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)15-27-20-13-24(19-4-2-1-3-18(19)20)14-21(25)23-9-11-26-12-10-23/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVXUQROOOHFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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